Chiral Inversion Ratio in Preclinical Models: (R)- to (S)-Naproxen Conversion Is Minimal
Following intravenous administration of racemic naproxen in rats, the (R)- to (S)-enantiomer inversion ratio for naproxen is only 0.02, substantially lower than that of flunoxaprofen (0.54) and carprofen (0.003) [1]. This indicates that (R)-naproxen—and by metabolic extension (R)-O-desmethylnaproxen—remains largely configurationally stable in this species, making it a reliable tracer of the parent (R)-enantiomer fate.
| Evidence Dimension | Unidirectional chiral inversion ratio (R→S) in rats after i.v. administration |
|---|---|
| Target Compound Data | Naproxen (R→S) inversion ratio = 0.02 |
| Comparator Or Baseline | Flunoxaprofen inversion ratio = 0.54; Carprofen inversion ratio = 0.003 |
| Quantified Difference | Naproxen inversion is 27‑fold lower than flunoxaprofen; 6.7‑fold higher than carprofen |
| Conditions | Rat model, i.v. racemate (11 µmol/kg) or enantiomer (5.5 µmol/kg); measured as ratio of enantiomers |
Why This Matters
The minimal chiral inversion ensures that (R)-O-desmethylnaproxen can serve as a stable enantiomeric marker in preclinical pharmacokinetic and toxicokinetic studies without confounding by bidirectional interconversion.
- [1] Iwaki M, et al. Stereoselective disposition of carprofen, flunoxaprofen, and naproxen in rats. Sci Direct. 2025. View Source
